2-Amino-6-benzyloxypyridine
Overview
Description
2-Amino-6-benzyloxypyridine is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is a type of aminopyridine, which are organic heterocyclic compounds containing an amino group attached to a pyridine ring .
Molecular Structure Analysis
The molecular structure of 2-Amino-6-benzyloxypyridine consists of a pyridine ring with an amino group at the 2-position and a benzyloxy group at the 6-position . The most stable global minimum molecular structure of related 2-amino-6-substituted pyridines has been predicted based on conformation analysis .Chemical Reactions Analysis
While specific chemical reactions involving 2-Amino-6-benzyloxypyridine are not detailed in the available literature, pyridine derivatives bearing either formyl or amino group are known to undergo Schiff base condensation reaction with appropriate substrate under optimum conditions, resulting in Schiff base products .Physical And Chemical Properties Analysis
2-Amino-6-benzyloxypyridine has a predicted boiling point of 357.6±27.0 °C and a predicted density of 1.180±0.06 g/cm3 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
1. Synthesis of Benzyl Ethers and Esters
- Application Summary: 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-Amino-6-benzyloxypyridine, is used as a reagent for the synthesis of benzyl ethers and esters . This reagent is mild, convenient, and in some cases uniquely effective .
- Methods of Application: The active reagent is delivered in situ through N-methylation of 2-benzyloxypyridine . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are also considered .
- Results or Outcomes: Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxypyridine .
2. Schiff Bases of Pyridine Derivatives
- Application Summary: Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand .
- Methods of Application: Schiff bases have been derived from pyridine-4-carbaldehyde and various aromatic amino compounds such as 2, 3 and 4-aminobenzoic acids, 4-aminoantipyrene, 2-aminophenol, 2-aminothiophenol etc .
- Results or Outcomes: These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions . They possess an interesting range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc .
3. Synthesis of 2-Pyridones
- Application Summary: 2-Pyridones and its derivatives have attracted remarkable attention because of their extensive applications in many fields such as biology, natural products, dyes, and fluorescents . A novel synthesis of amino-substituted-2-pyridone has been reported .
- Methods of Application: The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone . This reaction is carried out using a palladium catalyst under microwave irradiation .
- Results or Outcomes: The reaction succeeded in producing 2-pyridones in good-to-high yields .
4. Spectral Characteristics Study
- Application Summary: The spectral characteristics of 2-amino-3-benzyloxypyridine (2ABP) have been studied in solvents of different polarity, pH, and β-cyclodextrin (β-CD) .
- Methods of Application: The inclusion complex of both amino pyridine (AP) molecules with β-CD are analysed by UV-visible, fluorimetry, FTIR, 1 H NMR, SEM and AM1 methods .
- Results or Outcomes: The study provides insights into the spectral characteristics of 2ABP, which can be useful in various applications .
Safety And Hazards
2-Amino-6-benzyloxypyridine is classified under the GHS07 hazard class. It carries the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation and ensuring adequate ventilation .
properties
IUPAC Name |
6-phenylmethoxypyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPQJQHIUFFWMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678841 | |
Record name | 6-(Benzyloxy)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-benzyloxypyridine | |
CAS RN |
1174626-28-8 | |
Record name | 6-(Benzyloxy)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-benzyloxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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